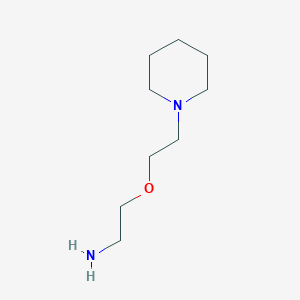

2-(2-(Piperidin-1-yl)ethoxy)ethanamine

Description

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-4-8-12-9-7-11-5-2-1-3-6-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDVFCGTKXQHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-(Piperidin-1-yl)ethoxy)ethanamine (CAS No. 933716-53-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, a diamine building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from suppliers, analogous structures, and established chemical principles to offer a robust resource for its handling, synthesis, and characterization.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule featuring a piperidine ring, an ether linkage, and a primary amine. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure suggests potential applications as a linker in drug-conjugate chemistry or as a scaffold for compounds targeting the central nervous system (CNS).[1] The presence of both a tertiary amine within the piperidine ring and a terminal primary amine provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

Table 1: Core Chemical Information

| Parameter | Value | Source(s) |

| CAS Number | 933716-53-1 | [2] |

| Molecular Formula | C₉H₂₀N₂O | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Appearance | Colorless to pale yellow liquid | General observation for similar amines |

| Boiling Point | > 200 °C | Higher than 2-(Piperidin-1-yl)ethan-1-amine (186 °C) due to increased molecular weight and ether linkage |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |

| Density | ~0.9 - 1.0 g/mL | Similar to other piperidine derivatives |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO, DMF) | Presence of polar amine and ether functional groups |

| pKa | Primary amine: ~9-10; Tertiary amine (piperidine): ~10-11 | Typical values for primary and tertiary alkylamines |

Proposed Synthesis and Purification

A specific, peer-reviewed synthesis of this compound has not been identified in the literature. However, a plausible and efficient synthetic route can be designed based on well-established Williamson ether synthesis and subsequent Gabriel synthesis or reductive amination.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 2-(Piperidin-1-yl)ethan-1-ol.

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-(2-(Piperidin-1-yl)ethoxy)ethyl)phthalimide

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidin-1-yl)ethan-1-ol (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Add a solution of N-(2-chloroethyl)phthalimide (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound

-

Dissolve the crude N-(2-(2-(Piperidin-1-yl)ethoxy)ethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (2.0 - 5.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC. A white precipitate of phthalhydrazide should form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12.

-

Extract the product into an organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking.

Analytical Characterization

As no experimental spectra for this compound are publicly available, this section provides predicted spectral data based on its chemical structure and analysis of similar compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted, CDCl3, 400 MHz):

-

δ 3.60-3.70 (m, 4H): Overlapping triplets corresponding to the two -O-CH2- groups.

-

δ 2.85 (t, 2H): Triplet for the -CH2-NH2 protons.

-

δ 2.60 (t, 2H): Triplet for the piperidine-CH2-O- protons.

-

δ 2.40-2.50 (m, 4H): Multiplet for the equatorial and axial protons on the carbons adjacent to the nitrogen in the piperidine ring.

-

δ 1.55-1.65 (m, 4H): Multiplet for the protons on the β-carbons of the piperidine ring.

-

δ 1.40-1.50 (m, 2H): Multiplet for the protons on the γ-carbon of the piperidine ring.

-

δ 1.30 (s, 2H): Broad singlet for the -NH2 protons (exchangeable with D2O).

13C NMR (Predicted, CDCl3, 100 MHz):

-

δ 70.5: -O-CH2-CH2-N(piperidine)

-

δ 69.5: -O-CH2-CH2-NH2

-

δ 58.0: -CH2-N(piperidine)

-

δ 54.5: Equatorial carbons adjacent to the nitrogen in the piperidine ring.

-

δ 41.5: -CH2-NH2

-

δ 26.0: β-carbons of the piperidine ring.

-

δ 24.5: γ-carbon of the piperidine ring.

Infrared (IR) Spectroscopy

Predicted IR Absorptions (Neat):

-

3350-3250 cm-1 (m, br): N-H stretching vibrations of the primary amine.

-

2930-2850 cm-1 (s): C-H stretching of the alkane backbone.

-

1590 cm-1 (m): N-H scissoring (bending) of the primary amine.

-

1100 cm-1 (s): C-O-C stretching of the ether linkage.

Mass Spectrometry (MS)

Predicted MS Fragmentation (Electron Ionization):

-

Molecular Ion (M+): m/z = 172.

-

Base Peak: Likely m/z = 98, corresponding to the piperidinomethyl cation [CH2=N(CH2)5]+, or m/z = 84, corresponding to the piperidine radical cation.

-

Other Fragments: Fragments resulting from cleavage of the C-O and C-C bonds of the ethoxyethanamine chain.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the presence of amine functional groups, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Inferred Hazards:

-

Skin and Eye Irritation: Amines are often corrosive or irritants.

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation.

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Storage:

Store in a cool (2-8 °C), dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2] Keep the container tightly closed under an inert atmosphere.

Applications in Research and Development

The structural motifs within this compound make it an attractive building block for several areas of research:

-

Medicinal Chemistry: The piperidine ring is a common scaffold in many CNS-active drugs.[6][7] The diamine nature of this molecule allows for its use in the synthesis of novel compounds with potential applications as antidepressants, antipsychotics, or neuroprotective agents.[1]

-

Linker Technology: The primary amine can be used to attach this molecule to other molecules of interest, such as proteins, peptides, or solid supports, while the piperidine nitrogen can be further functionalized.

-

Materials Science: Diamines are used in the synthesis of polyamides and other polymers. The unique structure of this compound could be exploited to create polymers with novel properties.

Figure 2: Logical relationships of the technical guide's sections.

Conclusion

This compound is a promising, yet under-characterized, chemical building block. This guide provides a foundational understanding of its properties, a plausible synthetic route, and expected analytical data to support its use in research and development. As more experimental data becomes available, a more complete profile of this versatile molecule will emerge, likely expanding its applications in science and industry.

References

-

BuyersGuideChem. 2-(Piperidin-1-yl)ethan-1-amine. [Link]

- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79686999, 2-(2-Piperidin-1-ylphenoxy)ethanamine. [Link]

- Google Patents. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

-

MySkinRecipes. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016025, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

- Google Patents.

- Google Patents. EP0929550A1 - (N)-(benzothiazol-2-yl)

-

National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

National Center for Biotechnology Information. (1997). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

-

ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. [Link]

-

SpectraBase. 4-(2-(Piperidin-1-yl)ethoxy)aniline - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 2. 933716-53-1|this compound|BLD Pharm [bldpharm.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine

Authored by: A Senior Application Scientist

Introduction

2-(2-(Piperidin-1-yl)ethoxy)ethanamine is a diamine featuring a piperidine ring linked via an ethoxy-ethyl chain to a primary amine. Its structural motifs, including a tertiary amine within the piperidine ring and a primary amine at the terminus, suggest its potential utility as a building block in medicinal chemistry and materials science. The presence of multiple basic centers and a flexible, hydrophilic ether linkage dictates its physicochemical behavior, which is critical for its application in drug discovery, where properties such as solubility, lipophilicity, and ionization state govern pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound and details the experimental methodologies for their determination.

Molecular Identity and Computed Properties

A foundational understanding of a molecule begins with its basic structural and computed data. This information provides a baseline for further experimental characterization.

| Identifier | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | [1], [2] |

| Molecular Weight | 172.27 g/mol | [1], [2] |

| CAS Number | 933716-53-1 | [1], [2] |

Ionization Constant (pKa) Determination

The pKa is a measure of the acidity of a molecule and dictates the extent of its ionization at a given pH. For a basic compound like this compound, the pKa values of its conjugate acids are crucial for understanding its solubility, membrane permeability, and receptor interactions. Due to the presence of two basic nitrogen atoms (the piperidine tertiary amine and the primary amine), this molecule is expected to have two distinct pKa values.

Theoretical Framework

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the protonated (conjugate acid, BH+) and deprotonated (base, B) forms. For a base, the equation is:

pH = pKa + log([B]/[BH+])

Experimental determination of pKa often involves titrating a solution of the compound with a strong acid or base and monitoring a pH-dependent property.

Experimental Protocols

1. Potentiometric Titration

This is a widely used and robust method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of hydrochloric acid in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[4] The equivalence points are identified as the points of maximum slope on the curve.

Causality Behind Experimental Choices:

-

Standardized Titrant: Ensures accurate determination of the amount of acid or base added.

-

Thermostatted Vessel: pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

-

Inert Atmosphere: For oxygen-sensitive compounds, purging with nitrogen can prevent degradation.

Caption: Potentiometric Titration Workflow for pKa Determination.

2. UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.[5]

Methodology:

-

Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

-

Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength(s).

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[3]

Lipophilicity (logP/logD) Determination

Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between an organic and an aqueous phase, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Theoretical Framework

LogP is defined as:

LogP = log([Compound]octanol / [Compound]water)

For ionizable molecules like this compound, the distribution of both the neutral and ionized forms between the two phases is considered, and this is represented by logD .[6]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement approach.[7][8]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or a buffer of a specific pH for logD) and vice versa by shaking them together overnight and then allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol or aqueous phase.

-

Partitioning: Combine the two phases in a separation funnel, shake vigorously for a set period to allow for equilibrium to be reached, and then allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P or D) from the ratio of the concentrations and take the logarithm.

Causality Behind Experimental Choices:

-

Pre-saturation of Phases: Prevents volume changes during the experiment that would affect concentration measurements.

-

Choice of Analytical Method: HPLC-UV or LC-MS is chosen for its sensitivity and specificity, allowing for accurate quantification even at low concentrations.

Caption: Shake-Flask Method Workflow for logP/logD Determination.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can hinder absorption and lead to unreliable in vitro assay results.[9] Solubility can be assessed under kinetic or thermodynamic conditions.

Theoretical Framework

-

Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used for high-throughput screening in early drug discovery.[9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. This is a more accurate but time-consuming measurement, often used in later stages of drug development.[11][12]

Experimental Protocols

1. Kinetic Solubility Assay

This assay is designed for rapid, high-throughput assessment.[13]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by any precipitate formed.[9]

-

Quantification (Optional): Alternatively, filter the solutions to remove precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.[10]

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility.[14]

Methodology:

-

Sample Preparation: Add an excess of the solid compound to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[14]

Caption: Thermodynamic Solubility Assay Workflow.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be calculated, experimental determination is crucial for accurate characterization.

| Property | Predicted/Computed Value | Experimental Method |

| pKa1 | To be determined | Potentiometric Titration, UV-Vis Spectrophotometry |

| pKa2 | To be determined | Potentiometric Titration, UV-Vis Spectrophotometry |

| logP | To be determined | Shake-Flask Method, HPLC |

| Aqueous Solubility | To be determined | Kinetic and Thermodynamic Solubility Assays |

Conclusion

The physicochemical properties of this compound are fundamental to its potential applications. The methodologies outlined in this guide provide a robust framework for the experimental determination of its ionization constant, lipophilicity, and aqueous solubility. Accurate characterization of these parameters is an indispensable step in the journey of a molecule from a synthetic building block to a functional material or a therapeutic agent.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

LogP / LogD shake-flask method - Protocols.io. (2024). Retrieved from [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education, 89(9), 1160-1163. Retrieved from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]

-

In-vitro Thermodynamic Solubility - Protocols.io. (2025). Retrieved from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

In vitro solubility assays in drug discovery - PubMed. (2013). Future Medicinal Chemistry, 5(10), 1165-1180. Retrieved from [Link]

-

Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999 - PubChem. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

How to calculate pKa - BYJU'S. (n.d.). Retrieved from [Link]

-

2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine - MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

- 1. 933716-53-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to 2-(2-(Piperidin-1-yl)ethoxy)ethanamine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, a diamine ether of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights and detailed protocols to support its use in the laboratory.

Core Molecular Attributes: Structure and Physicochemical Profile

This compound, identified by the CAS number 933716-53-1 , is a bifunctional organic molecule featuring a piperidine ring linked to a primary amine through an ethoxy-ethyl chain. This unique structural arrangement imparts a combination of lipophilicity from the piperidine moiety and hydrophilicity from the ether linkage and terminal amine, making it a valuable scaffold in the design of novel therapeutic agents.

The molecular formula of this compound is C₉H₂₀N₂O, with a corresponding molecular weight of approximately 172.27 g/mol .[1] The presence of two nitrogen atoms, one tertiary within the piperidine ring and one primary at the terminus of the ethoxy chain, provides multiple sites for chemical modification and interaction with biological targets.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 933716-53-1 | [2][3] |

| Molecular Formula | C₉H₂₀N₂O | [1][2] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| Appearance | Varies; often supplied as a liquid | - |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |

The structural features of this compound are depicted in the following diagram:

Caption: 2D structure of this compound.

Synthesis and Characterization: A Methodological Approach

Proposed Synthetic Protocol

This synthesis involves a two-step process starting from commercially available reagents: 1-(2-chloroethoxy)ethan-1-amine and piperidine. The core of this synthesis is a nucleophilic substitution reaction.

Step 1: N-Alkylation of Piperidine

In this step, piperidine acts as a nucleophile, displacing the chloride from 2-(2-chloroethoxy)ethan-1-amine.

-

Materials:

-

Piperidine

-

2-(2-Chloroethoxy)ethan-1-amine hydrochloride

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

To a solution of 2-(2-chloroethoxy)ethan-1-amine hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride and liberate the free amine.

-

Add piperidine to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

-

The following workflow diagram illustrates this proposed synthetic pathway:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data are outlined below based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the ethoxy-ethyl chain, and the protons of the terminal amine group. The protons on the carbons adjacent to the nitrogen and oxygen atoms will appear as multiplets in the downfield region (typically δ 2.5-4.0 ppm). The piperidine ring protons further from the nitrogen will appear more upfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons bonded to the heteroatoms (N and O) will be deshielded and appear at higher chemical shifts.

2.2.2. Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), would show a molecular ion peak (M+) at m/z 172. The fragmentation pattern would likely involve cleavage at the C-C and C-O bonds of the ethoxy-ethyl chain, as well as fragmentation of the piperidine ring. Common fragments would include ions corresponding to the piperidin-1-yl-ethyl moiety and cleavage alpha to the amine and ether functionalities.[4][5][6]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[7][8][9][10]

-

C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds.[7][8][9][10]

-

C-O stretch: A strong band in the fingerprint region, typically around 1100 cm⁻¹, indicative of the ether linkage.[7][8][9][10]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block in the design of novel pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The piperidine moiety is a common scaffold in many CNS-active drugs due to its ability to confer favorable pharmacokinetic properties, including blood-brain barrier permeability.[11]

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The primary amine group can be readily functionalized through various reactions, such as amidation, reductive amination, and sulfonylation, to introduce diverse pharmacophores. The piperidine nitrogen can also be a site for further modification, although it is less reactive than the primary amine.

Utility as a Linker Molecule

In addition to being a core scaffold, this compound can function as a flexible linker in the design of bifunctional molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[12][13] The ethoxy-ethyl chain provides optimal spacing and flexibility between two molecular entities, which can be crucial for their biological activity.

Potential Therapeutic Areas

Derivatives of this compound have been explored for a range of therapeutic applications, including:

-

Antidepressants and Anxiolytics: The piperidine scaffold is present in numerous drugs targeting serotonin and dopamine receptors.[14]

-

Antipsychotics: Modification of the core structure can lead to compounds with affinity for various CNS receptors implicated in psychosis.

-

Analgesics: The structural similarity to moieties found in some opioid and non-opioid analgesics suggests potential in this area.[14]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific material safety data sheet (MSDS) for this compound is not universally available, related aliphatic amines and ethers are known to be irritants and potentially corrosive. It should be handled with care to avoid contact with skin and eyes. Inhalation of vapors should also be avoided.

-

Potential Health Effects:

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid generating aerosols or mists.

-

Wash hands thoroughly after handling.

Storage Recommendations

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it at 2-8°C under an inert atmosphere and protected from light to ensure its stability.[2]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its distinct structural features, combining a piperidine ring with a flexible diamine ether chain, offer numerous possibilities for the synthesis of novel compounds with diverse pharmacological activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key considerations for its application and safe handling, empowering researchers to effectively utilize this compound in their pursuit of new therapeutic agents.

References

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC, NIH. [Link]

-

Synthesis of a diamine cross-linker containing Diels–Alder adducts to produce self-healing thermosetting epoxy polymer from a widely used epoxy monomer. RSC Publishing. [Link]

-

Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Kaldybay D. Praliev, Valentina K. Yu. [Link]

-

Safety Data Sheet. 3M. [Link]

-

Epoxy Ethers. XX.' Synthesis of Diamines, Morpholines, and Piperazines. Journal of Organic Chemistry. [Link]

-

Chemists' Guide to Diamino Ethers. Scribd. [Link]

- US4539428A - Preparation of diaminodiphenyl ethers.

-

2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

IR Tables. UCSC. [Link]

-

Table of Characteristic IR Absorptions. University of Michigan. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC, NIH. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. MySkinRecipes. [Link]

-

2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine | CAS#:933716-53-1. Shjyy-Chem. [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. [Link]

Sources

- 1. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]

- 2. 933716-53-1|this compound|BLD Pharm [bldpharm.com]

- 3. labgle.com [labgle.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. scribd.com [scribd.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nioch.nsc.ru [nioch.nsc.ru]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Versatile Scaffold of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine

An In-depth Technical Guide to the Biological Activity of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Derivatives

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of drugs, targeting a broad spectrum of diseases, including those affecting the central nervous system (CNS) and various cancers.[1][2] The this compound core, in particular, represents a versatile platform for drug discovery. This scaffold combines the conformational flexibility of the piperidine ring and the ether linkage with the reactive potential of the primary amine, making it a valuable intermediate for creating diverse molecular libraries.[3][4] The inherent physicochemical properties of the piperidine moiety, such as its ability to modulate lipophilicity and act as a hydrogen bond acceptor, often enhance the druggability of compounds by improving their pharmacokinetic profiles and facilitating transport across biological membranes.[2] This guide provides a comprehensive exploration of the diverse biological activities of this compound derivatives, delving into their neuroprotective, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights.

Chapter 1: Neuroprotective Properties of Piperidine Derivatives

The development of effective neuroprotective agents is a critical challenge in the face of rising neurodegenerative diseases and the significant impact of ischemic stroke.[5] Piperidine derivatives have emerged as a promising class of compounds in this therapeutic area.

Mechanism of Action in Neuroprotection

Derivatives of the this compound scaffold have been investigated for their potential to mitigate neuronal damage. One notable example is the development of novel piperidine urea derivatives designed to reduce the cardiotoxicity of a promising neuroprotective agent, Fenazinel.[5][6] These derivatives have shown potent neuroprotective activity in vitro by protecting neuronal cells from L-glutamic acid-induced injury.[5] The underlying mechanism of neuroprotection for many piperidine-containing compounds, such as piperine, involves the suppression of synchronized neuronal network oscillations, reduction of presynaptic glutamate release, and prevention of Ca2+ overloading, all of which are critical factors in excitotoxicity-induced neuronal cell death.[7] Furthermore, some piperidine alkaloids have demonstrated the ability to attenuate paclitaxel-induced neurotoxicity, suggesting a role in protecting against chemotherapy-induced peripheral neuropathy.[8]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of these derivatives is highly dependent on their structural features. For instance, in a series of piperidine urea derivatives, the nature of the substituent on the urea nitrogen was found to significantly influence activity. Aromatic heterocyclic rings containing a sulfur atom generally conferred good neuroprotective activity.[5] The position of substituents on phenyl rings also plays a crucial role in modulating the neuroprotective effects.[5]

Quantitative Data: Neuroprotective Activity

The following table summarizes the in vitro neuroprotective activity of representative piperidine urea derivatives against L-glutamic acid-induced injury in SH-SY5Y cells.

| Compound | Concentration (μmol/L) | Cell Viability (%) | Cytotoxicity | Reference |

| Fenazinel | 10 | High | Moderate | [5] |

| A7 | 1, 10 | Dose-dependent increase | Low | [5] |

| A10 | 0.1, 1, 10 | Higher than Fenazinel | Low | [5][6] |

Experimental Protocol: In Vitro Neuroprotection Assay

Assessment of Neuroprotective Effects against L-Glutamic Acid-Induced Injury in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10 µmol/L) and incubated for 2 hours. A vehicle control (e.g., DMSO) is also included.

-

Induction of Neuronal Injury: L-glutamic acid is added to each well (except for the blank control group) to a final concentration of 100 mM and incubated for another 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the control group.

Signaling Pathway Visualization

Caption: Proposed neuroprotective mechanism of piperidine derivatives.

Chapter 2: Antimicrobial and Antifungal Activities

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Spectrum of Antimicrobial Action

Various synthesized piperidine derivatives have been screened for their antimicrobial properties. For instance, certain piperidin-4-one derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria.[10] Other studies have reported that novel piperidine compounds exhibit inhibitory activity against bacteria such as Listeria monocytogenes and even resistant strains like methicillin-resistant S. aureus (MRSA).[11] The antifungal activity has been observed against species like Aspergillus niger and Candida albicans.[9]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of piperidine derivatives is closely linked to their chemical structure. For example, the introduction of a thiosemicarbazide moiety to a piperidin-4-one core was found to enhance antimicrobial activity.[10] In another series of compounds, specific substitutions on the piperidine ring and the nature of linked heterocyclic systems were critical for potent antibacterial and antifungal effects.[11][12]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative piperidine derivatives against various microbial strains.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | Not specified, but strongest inhibition | [9] |

| Compound 9 | Various bacteria | Least active | [9] |

| Compound III | Staphylococcus aureus | Higher activity than Compound II | [10] |

| Compound 7b | Various bacteria and fungi | Highest activity | [12] |

| Compound 7l | Various bacteria and fungi | Highest activity | [12] |

| Compound 3k | Listeria monocytogenes | Most potent | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Agar Dilution Method

-

Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) are prepared, each containing a different concentration of the test compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without any compound is also prepared.

-

Inoculum Preparation: The microbial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the microbial suspensions.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Visualization

Caption: Workflow for antimicrobial screening using the agar dilution method.

Chapter 3: Anticancer Potential

The piperidine scaffold is a key component in a number of anticancer drugs, and derivatives of this compound are being explored for their potential in oncology.[2]

Mechanisms of Anticancer Activity

The anticancer effects of these derivatives can be attributed to various mechanisms. For instance, certain 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been identified as selective inhibitors of glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[13] Inhibition of GLS1 can lead to an increase in reactive oxygen species (ROS) levels, ultimately triggering cancer cell death.[13] Other piperidine derivatives have been shown to inhibit colon cancer cell proliferation by down-regulating the expression of FOXA2.[14]

In Vitro and In Vivo Efficacy

Promising anticancer activity has been demonstrated in both cell-based assays and animal models. For example, compound 24y , a GLS1 inhibitor, exhibited an IC50 value of 68 nM and showed significant tumor growth inhibition in A549 and HCT116 xenograft models.[13]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 | In Vivo Model | Tumor Growth Inhibition (%) | Reference |

| 24y | A549, HCT116 | 68 nM (GLS1) | A549 & HCT116 Xenograft | 40.9 & 42.0 (100 mg/kg) | [13] |

| 2-amino-4-(1-piperidine) pyridine | Colon Cancer Cells | Not specified | Not specified | Inhibits proliferation | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action Visualization

Caption: Inhibition of glutaminase 1 by a piperidine derivative in cancer cells.

Chapter 4: Other Biological Activities and Future Perspectives

The versatility of the this compound scaffold extends beyond the activities detailed above.

Modulation of Receptors and Other Activities

Piperidine derivatives have been designed as potent agonists and antagonists for various receptors, including histamine H3 and sigma-1 receptors.[15][16] The piperidine moiety is often a key structural element for high-affinity binding to these targets.[16] Additionally, some derivatives have shown potential as anti-inflammatory agents and have been investigated for their effects on opioid receptors.[1][17]

Future Directions

The broad-spectrum biological activity of this compound derivatives makes them highly attractive for further drug development. Future research will likely focus on:

-

Lead Optimization: Fine-tuning the structure of promising compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

Dual-Target Ligands: Designing single molecules that can modulate multiple targets, which could be beneficial for complex diseases.

-

Novel Therapeutic Applications: Exploring the potential of these derivatives in other disease areas based on their diverse mechanisms of action.

Conclusion

Derivatives of this compound represent a rich and versatile class of compounds with significant therapeutic potential. Their demonstrated activities in neuroprotection, antimicrobial applications, and cancer therapy, coupled with their favorable physicochemical properties, underscore their importance in modern medicinal chemistry. The continued exploration and optimization of this scaffold are poised to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- Design and Synthesis of Novel Piperidine Urea Deriv

- Design and Synthesis of Novel Piperidine Urea Deriv

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.

- Structure–activity relationship of piperidine derivatives with anticancer activity.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed.

- Piperine and Its Metabolite's Pharmacology in Neurodegener

- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity

- 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. Benchchem.

- 2-(2-Piperidin-1-ylphenoxy)ethanamine. PubChem.

- Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry.

- Antimicrobial and antioxidant activities of piperidine derivatives.

- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences.

- 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine.

- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.

- 2-(Piperidin-4-yl)ethan-1-amine. Biosynth.

- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine. ChemicalBook.

- Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry.

- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.

- Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed.

- A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. UCL Discovery.

- This compound. BLD Pharm.

- The Multifaceted Biological Activities of 2-(Piperidin-1-yl)

- 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. MySkinRecipes.

- 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Semantic Scholar.

- Synthesis method of chiral piperazinone derivative.

- 2-(2-(Piperidin-1-yl)ethoxy)ethanol. ChemScene.

- 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed.

- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192)

- Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Moiety and its Analogs in Medicinal Chemistry

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] When incorporated into a flexible linker, such as the 2-(2-(Piperidin-1-yl)ethoxy)ethanamine motif, it offers a powerful tool for modulating physicochemical properties and achieving desired pharmacodynamic profiles. This guide provides an in-depth analysis of this structural unit and its close analogs, exploring its impact on pharmacokinetic properties, its role as a versatile scaffold in drug design, and its application in key therapeutic areas. Through detailed case studies of molecules like Minaprine and Iclepertin, we will dissect the strategic importance of this moiety in achieving target engagement and therapeutic efficacy. This paper will serve as a technical resource for researchers and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and future potential of piperidinyl-alkoxy-amine derivatives.

Introduction: The Strategic Value of a Privileged Scaffold

The this compound structure combines three key pharmacophoric elements: a basic piperidine ring, a flexible diether linker, and a terminal primary amine. This combination imparts a unique set of physicochemical properties that medicinal chemists can exploit. The piperidine, a saturated heterocycle, is a common feature in CNS-active drugs, where its basic nitrogen atom can be protonated at physiological pH, influencing solubility and receptor interactions.[1] The ethoxy-ethanamine chain provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket, while also contributing to polarity and hydrogen bonding capacity.

While the exact this compound fragment is commercially available as a building block[2][3], its direct incorporation into marketed drugs is less common than that of its structural analogs. Therefore, this guide will examine the broader class of piperidinyl-alkoxy-amine motifs. By analyzing related structures where the piperidine is substituted, the linker length is varied, or the terminal amine is modified, we can derive a more comprehensive understanding of the scaffold's role and potential. This approach allows us to draw on a richer set of clinical and preclinical data to illuminate the core principles of its utility in drug design.

Physicochemical Properties and ADME Implications

The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] The piperidinyl-alkoxy-amine motif favorably influences several key ADME parameters.

-

Solubility and Lipophilicity: The presence of multiple heteroatoms (two nitrogens, one oxygen) and the basicity of the piperidine and terminal amine groups generally confer good aqueous solubility, which is crucial for oral absorption. However, the overall lipophilicity (logP) can be readily tuned by introducing substituents on the piperidine ring or adjacent structures, allowing for a balance between solubility and membrane permeability.

-

Blood-Brain Barrier (BBB) Penetration: The piperidine scaffold is a well-established component of CNS-active drugs.[1] Its ability to exist in both a charged and uncharged state at physiological pH, combined with its relatively small size and potential for engaging with membrane transporters, can facilitate passage across the BBB.

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. Metabolism often occurs at positions alpha to the nitrogen atom, a vulnerability that can be mitigated through strategic substitution.[1] The ether linkages in the linker are also generally more stable than, for example, ester bonds.

-

Plasma Protein Binding: The degree of plasma protein binding is influenced by the overall charge and lipophilicity of the molecule. The inherent polarity of the piperidinyl-alkoxy-amine motif can help to reduce excessive binding, ensuring a sufficient concentration of free drug to elicit a therapeutic effect.[5]

Table 1: Predicted Physicochemical and ADME Properties for the Core Scaffold

| Property | Predicted Value | Implication in Drug Design |

| Molecular Weight | 172.27 g/mol [2] | Adheres to Lipinski's Rule of Five, favoring good absorption. |

| XLogP3 | -0.1 - 1.9 | Balanced lipophilicity, suitable for oral bioavailability and BBB penetration. |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with target proteins. |

| Hydrogen Bond Acceptors | 3-4[6] | Contributes to aqueous solubility and target binding. |

| Topological Polar Surface Area (TPSA) | 47.7 Ų[6] | Values below 90 Ų are often associated with good BBB penetration. |

| pKa (strongest basic) | ~9.5 - 10.5 | The piperidine nitrogen is protonated at physiological pH, enhancing solubility. |

Note: Values are estimations based on computational models and data from analogous structures.

The Scaffold in Action: Case Studies in Drug Development

The true value of a chemical scaffold is demonstrated through its successful application in therapeutic agents. The following case studies highlight the role of the piperidinyl-alkoxy-amine motif and its close analogs in medicinal chemistry.

Case Study 1: Minaprine - An Atypical Antidepressant

Minaprine is an amino-phenylpyridazine derivative that was marketed in France for the treatment of depression until its withdrawal in 1996 due to reports of convulsions.[7] Despite its withdrawal, its unique mechanism and structure provide valuable insights. Although it contains a morpholine ring instead of a piperidine, it is a close structural and functional analog of the topic scaffold.

-

Mechanism of Action: Minaprine exhibits a complex pharmacological profile. It acts as a reversible inhibitor of monoamine oxidase A (RIMA), which reduces the breakdown of neurotransmitters like serotonin and dopamine.[7][8] It also functions as a serotonin and dopamine reuptake inhibitor and binds to serotonin 5-HT2 and dopamine D1/D2 receptors.[9][10] This multi-target engagement is believed to contribute to its mood-brightening and nootropic (memory-enhancing) effects.[9][11]

-

Role of the Side Chain: The N-(2-morpholinoethyl) side chain is critical for its activity. It acts as a flexible linker connecting the pyridazine core to the basic morpholine headgroup. This spatial arrangement is crucial for fitting into the binding sites of its various targets. The basic nitrogen of the morpholine ring is essential for forming key ionic interactions with acidic residues in the target proteins.

-

Structure-Activity Relationship (SAR): Studies on minaprine analogs have shown that both the length and the nature of the terminal heterocyclic ring are critical for its pharmacological profile. Replacing the morpholine with other heterocycles, such as piperidine or piperazine, significantly alters its receptor binding affinities and functional activity.

Case Study 2: Iclepertin (BI 425809) - A GlyT1 Inhibitor for Schizophrenia

Iclepertin is an investigational small molecule developed by Boehringer Ingelheim for treating cognitive impairment associated with schizophrenia (CIAS).[12][13] While it does not contain the exact user-specified linker, its core structure features a piperidine-like 3-azabicyclo[3.1.0]hexane moiety, highlighting the continued importance of such scaffolds in modern CNS drug discovery.

-

Mechanism of Action: Iclepertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[14][15] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which is crucial for learning and memory. By inhibiting GlyT1, iclepertin increases the concentration of glycine in the synapse, thereby enhancing NMDA receptor function, which is thought to be hypoactive in schizophrenia.[14][16]

-

Role of the Scaffold: The rigid azabicyclic core serves to orient the attached pharmacophoric groups—the trifluoromethyl-isoxazole and the amide-linked benzoic acid derivative—in a precise conformation for optimal binding to the GlyT1 transporter. This constrained scaffold reduces conformational entropy upon binding, which can contribute to higher potency. Its properties are also tuned for CNS penetration to reach its target in the brain.

-

Clinical Development: Iclepertin advanced to Phase III clinical trials (the CONNEX program).[16] However, in early 2025, it was announced that the trials missed their primary and key secondary endpoints, failing to show a statistically significant improvement in cognitive function compared to placebo.[16] While disappointing, the development of iclepertin demonstrates the therapeutic hypothesis and the central role of piperidine-like scaffolds in designing CNS-penetrant enzyme inhibitors.

Synthetic Strategies

The synthesis of molecules containing the this compound linker or its analogs typically involves standard nucleophilic substitution or reductive amination reactions. A general and flexible approach allows for the late-stage introduction of diversity.

General Synthetic Workflow

A common strategy involves the coupling of a piperidine-containing fragment with a core structure. The workflow below illustrates a typical nucleophilic substitution approach to install the linker.

Exemplary Protocol: Synthesis of a Piperidinyl-Alkoxy-Amine Linker

This protocol describes a representative synthesis for a protected version of the target linker, which can then be deprotected and coupled to a molecule of interest.

Step 1: Synthesis of tert-butyl (2-(2-(piperidin-1-yl)ethoxy)ethyl)carbamate

-

Reaction Setup: To a solution of 1-(2-(2-aminoethoxy)ethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

-

Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the Boc-protected linker.

Step 2: Deprotection and Coupling

-

Deprotection: The Boc-protected linker can be deprotected under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane) to yield the free amine.

-

Coupling: The resulting primary amine is now ready to be coupled to a carboxylic acid (using standard peptide coupling reagents like HATU or EDC/HOBt) or an alkyl halide on a core scaffold to form the final drug molecule.

Future Perspectives and Conclusion

The piperidinyl-alkoxy-amine motif and its analogs remain a highly valuable tool in the medicinal chemist's arsenal. Its inherent physicochemical properties make it an attractive scaffold for developing CNS-penetrant drugs and a versatile linker for more complex molecular architectures.

-

Application in Novel Modalities: The flexible, hydrophilic nature of this linker makes it a prime candidate for use in developing Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the linker connects a target-binding warhead to an E3 ligase-recruiting moiety, and its length and composition are critical for inducing effective ubiquitination and degradation of the target protein.

-

Polypharmacology: As demonstrated by Minaprine, molecules built around this scaffold can be designed to interact with multiple targets. This "designed polypharmacology" is an emerging strategy for treating complex diseases like cancer and neurodegeneration, where hitting a single target is often insufficient.

-

Fragment-Based Drug Design (FBDD): The core scaffold can be used as a starting point in FBDD campaigns. By screening this fragment and then growing it or linking it to other fragments, novel binders for a wide range of biological targets can be identified.

References

-

PubChem. (n.d.). Minaprine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Minaprine. Retrieved from [Link]

-

Toru, M., et al. (1985). Molecular mechanisms in the action of minaprine. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Iclepertin used for? Retrieved from [Link]

-

PubMed. (2023). Stable isotope synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. Retrieved from [Link]

-

Grokipedia. (n.d.). Minaprine. Retrieved from [Link]

-

ACS Publications. (2023). Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin). Retrieved from [Link]

-

Patsnap Synapse. (2025). What is the therapeutic class of Iclepertin? Retrieved from [Link]

-

PubMed. (2023). Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. Retrieved from [Link]

-

AdisInsight. (n.d.). Iclepertin - Boehringer Ingelheim. Retrieved from [Link]

-

Wikipedia. (2025). Iclepertin. Retrieved from [Link]

-

ACS Publications. (2023). Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin). Retrieved from [Link]

-

DelveInsight. (2024). Boehringer Ingelheim's Iclepertin | SIRS 2024. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Good ADME properties library. (n.d.).

-

DrugFuture. (n.d.). Minaprine. Retrieved from [Link]

-

NIH. (2023). Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. Retrieved from [Link]

-

Wikimedia Commons. (2024). File:Minaprine synthesis 1989.svg. Retrieved from [Link]

-

PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]

-

ResearchGate. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies.... Retrieved from [Link]

-

PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs.... Retrieved from [Link]

-

PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.

-

PubChem. (n.d.). 1,2-Bis(2-(piperidin-1-yl)ethoxy)ethane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(3-Ethoxypiperidin-1-yl)ethoxy]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PubMed Central. (2025). ADME Properties in Drug Delivery. Retrieved from [Link]

-

PubMed Central. (2022). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Retrieved from [Link]

-

NIH. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 933716-53-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(2-(Piperidin-1-yl)ethoxy)ethan-1-amine [myskinrecipes.com]

- 4. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Good ADME properties library [chemdiv.com]

- 6. 2-[2-(3-Ethoxypiperidin-1-yl)ethoxy]ethanamine | C11H24N2O2 | CID 79478509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Minaprine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the therapeutic class of Iclepertin? [synapse.patsnap.com]

- 13. Boehringer Ingelheim' Iclepertin | SIRS 2024 [delveinsight.com]

- 14. What is Iclepertin used for? [synapse.patsnap.com]

- 15. Iclepertin - Boehringer Ingelheim - AdisInsight [adisinsight.springer.com]

- 16. Iclepertin - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine Derivatives: A Technical Guide to Target Identification and Validation

Introduction: The Versatility of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and investigational molecules.[1][2][3][4] Its conformational flexibility and ability to engage in various non-covalent interactions allow for the design of potent and selective ligands for a diverse range of biological targets. The 2-(2-(piperidin-1-yl)ethoxy)ethanamine core, in particular, presents a unique combination of a basic piperidine nitrogen, a flexible ethoxy linker, and a terminal primary amine, offering multiple points for interaction with biological macromolecules. This guide provides an in-depth technical exploration of the potential biological targets of compounds derived from this scaffold, accompanied by detailed, field-proven methodologies for their identification and validation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of target discovery for this promising class of compounds.

I. Primary and Secondary Target Classes: A Landscape of Possibilities

Based on the structural motifs present in the this compound scaffold and the known pharmacology of analogous piperidine-containing compounds, several key target classes emerge as high-probability candidates for interaction.

Neurotransmitter Transporters: Modulating Synaptic Communication

The structural resemblance of the this compound moiety to endogenous biogenic amines strongly suggests that neurotransmitter transporters are a primary target class. These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.

-

Presynaptic Choline Transporter (CHT): The (2-piperidin-1-yl)ethoxy moiety has been identified as a tolerated substituent in a series of potent inhibitors of the presynaptic choline transporter (CHT).[5][6] CHT is the rate-limiting step in acetylcholine synthesis, making it a critical target for modulating cholinergic neurotransmission, which is implicated in cognitive function and neurodegenerative diseases.

-